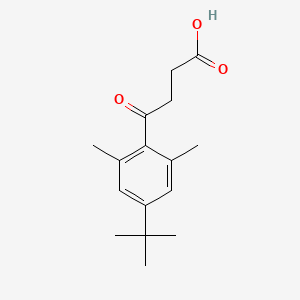
3-(2,3-Dichlorophenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(2,3-Dichlorophenyl)-2-methyl-1-propene, also known as 2,3-dichloro-1-propene, is a colorless, volatile organic compound with a molecular formula of C7H7Cl2. It is a versatile compound with a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. 2,3-dichloro-1-propene has also been studied for its potential as a bioactive agent, with research suggesting it may have antibacterial, antifungal, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Copolymerization and Material Properties
The compound has been investigated for its ability to form novel copolymers with styrene. Studies by Kim et al. (1999) focused on electrophilic trisubstituted ethylenes, including 3-(2,3-Dichlorophenyl)-2-methyl-1-propene, to synthesize copolymers with unique properties. These copolymers exhibit high glass transition temperatures (> 190°C), indicating a significant decrease in chain mobility due to the high dipolar character of the monomer units. This characteristic suggests potential applications in creating materials with high thermal stability Kim et al., 1999.
Electrochemical Synthesis Applications
Research by Bringmann and Dinjus (2001) explored the electrochemical synthesis of carboxylic acids from alkenes, including compounds similar to this compound, using CO2 as a C1 synthon in an undivided electrochemical cell. This work highlights the potential for using such compounds in green chemistry applications, particularly in carbon capture and utilization strategies to produce valuable carboxylic acids Bringmann & Dinjus, 2001.
Structural and Spectroscopic Studies
A study by Mabied et al. (2016) on a structurally related compound, 3-(2,4-Dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-11-methyl-4-phenyl-4,5,11-triazatricyclo[6.2.1.02,6]undec-5-ene, revealed insights into the stereochemistry and electronic properties. While not directly involving this compound, this research contributes to understanding the broader class of trisubstituted ethylenes' structural and electronic characteristics, which can inform the design of new materials and catalysts Mabied et al., 2016.
Propiedades
IUPAC Name |
1,2-dichloro-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIETZGVZXJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















